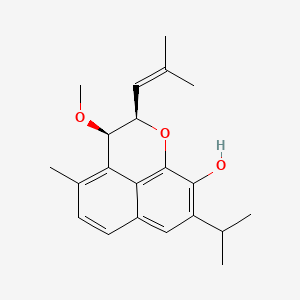

Prionidipene A

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |

InChI |

InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1 |

InChI Key |

TYJHRVUDEQUTSZ-UZLBHIALSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |

Canonical SMILES |

CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Studies of Prionidipene a

Natural Occurrence and Isolation from Botanical Sources

Prionidipene A is a naturally occurring compound that has been isolated from plants of the Salvia genus. researchgate.netresearchgate.net Specifically, it has been identified in the aerial parts and roots of Salvia prionitis (Lamiaceae). researchgate.netvulcanchem.com

The isolation process for this compound from its botanical source is a multi-step procedure. vulcanchem.com

Extraction : The dried and powdered plant material, typically the roots of Salvia prionitis, is subjected to extraction using a solvent such as ethanol. researchgate.netvulcanchem.com

Chromatographic Purification : The resulting crude extract is a complex mixture of numerous compounds. To isolate this compound, the extract undergoes several stages of chromatographic purification. This typically involves techniques like silica (B1680970) gel column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other co-isolated compounds, including structural analogs. vulcanchem.com The yield from this process is often low, with reports of approximately 0.002% by weight from the dried plant material. vulcanchem.com

Five previously undescribed 4,5-seco-abietane rearranged diterpenoids, named this compound–E, were isolated from the aerial parts of Salvia prionitis, along with thirteen other known seco-abietane diterpenoids. researchgate.net

Structural Confirmation and Stereochemical Assignment Principles

The final structural confirmation and stereochemical assignment of this compound were achieved by integrating the data from multiple analytical techniques. The process followed a logical progression:

Isolation : The compound was first purified from its natural source, Salvia prionitis. researchgate.netvulcanchem.com

Planar Structure and Formula : A combination of 1D and 2D NMR spectroscopy established the connectivity of the atoms (the planar structure), while high-resolution mass spectrometry confirmed the molecular formula. researchgate.netresearchgate.net

Absolute Configuration : With the planar structure known, ECD spectroscopy was employed to determine the molecule's true 3D stereochemistry. researchgate.net By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the correct absolute configuration was assigned. numberanalytics.comresearchgate.net

This integrated approach, where data from NMR, MS, and ECD are collectively analyzed, is a standard and powerful principle in modern natural product chemistry for the unambiguous elucidation of complex molecular structures. researchgate.net

Synthetic and Semisynthetic Investigations of Prionidipene a

Total Synthesis Approaches to the Prionidipene A Core Structure

The synthesis of rearranged abietane (B96969) diterpenoids, including the 4,5-seco-abietane scaffold of this compound, presents a considerable challenge due to their unique and highly substituted ring systems. A key strategy to access these complex structures is through a bioinspired, or biomimetic, approach that seeks to replicate the plausible biosynthetic pathways that occur in nature. acs.org

A notable success in this area is the divergent, bioinspired synthesis of several skeleton-rearranged abietane diterpenoids, including saprorthoquinone, a compound also isolated from Salvia prionitis. acs.orgscilit.com This strategy highlights a viable route to the core structures of this family. The synthesis commences from a readily available natural product, avoiding the need to build the foundational tricyclic system from scratch.

The general approach involves:

Starting Material Selection: Utilizing a commercially available and structurally related natural product, such as carnosic acid, as an advanced starting material. This circumvents the low efficiency and high cost associated with building the initial rings from simple precursors. acs.org

Key Transformations: A pivotal step in the biomimetic strategy is inducing a Wagner-Meerwein type methyl migration. This rearrangement is a key transformation that reconfigures the standard abietane skeleton into the rearranged core structure characteristic of compounds like this compound. This is often followed by a cascade of reactions to yield different members of the family. acs.org

Divergent Synthesis: From a common, key intermediate, the synthesis can be branched to produce a variety of different rearranged abietanes. For example, the intermediate 15-deoxyfuerstione was synthesized and then converted through separate pathways into five different natural products, including viridoquinone and saprorthoquinone. acs.org

Table 1: Comparison of Synthetic Strategies for Rearranged Abietane Diterpenoids

| Strategy | Key Features | Starting Material | Key Reactions | Advantage |

|---|---|---|---|---|

| Linear Total Synthesis | Step-by-step construction of the molecule from simple precursors. | Simple, non-complex organic molecules. | Cycloadditions, annulations, functional group interconversions. | Proof of chemical principles and structure confirmation. |

| Bioinspired Synthesis | Mimics proposed biosynthetic pathways. | Advanced, structurally related natural product (e.g., Carnosic acid). acs.org | Wagner-Meerwein rearrangement, oxidation cascades. acs.org | High efficiency, divergent access to multiple analogues. acs.org |

Semisynthetic Derivatization Strategies for this compound Analogues

Semisynthesis is a powerful tool for generating novel analogues of a natural product to probe its structure-activity relationships (SAR). This involves taking the natural product, or a late-stage synthetic intermediate, and performing chemical modifications on its functional groups. While specific derivatization of this compound is not yet reported, studies on other abietane diterpenes from Salvia species provide excellent examples of this strategy. researchgate.net

A primary goal of semisynthesis in this context is often to enhance properties like lipophilicity or to explore the role of specific functional groups in the molecule's biological activity. For example, the abundant natural diterpene carnosol (B190744) has been subjected to chemical transformations to increase its lipophilicity for evaluation in biological assays. researchgate.net

Common derivatization strategies applicable to this class of compounds include:

Esterification and Etherification: The hydroxyl groups present on the abietane core are common handles for modification. They can be converted to esters or ethers to alter the compound's polarity and ability to interact with biological targets. For instance, carnosol has been acetylated using acetic anhydride (B1165640) to produce an ester derivative. researchgate.net

Oxidation and Reduction: Modifying the oxidation state of alcohols to ketones or vice-versa can have a profound impact on biological activity.

Aromatic Ring Substitution: For abietanes with aromatic rings, electrophilic substitution could be used to introduce new functional groups, although this can be challenging to control.

These modifications generate a library of analogues that can be tested to determine which parts of the molecule are essential for its function.

Table 2: Example Semisynthetic Modifications on an Abietane Core

| Starting Compound | Reagents | Modification Type | Resulting Derivative |

|---|---|---|---|

| Carnosol | Acetic Anhydride, DMAP, TEA | Acetylation of hydroxyl group | Carnosol acetate (B1210297) ester researchgate.net |

Methodologies for Optimizing Synthetic Yield and Scalability

Modern synthetic chemistry places a strong emphasis on optimizing routes for yield and scalability. Key methodologies include:

Avoiding Costly Reagents and Starting Materials: Scalability is often hampered by the use of expensive starting materials. The synthesis of a key precursor to rearranged abietanes, 15-deoxyfuerstione, was initially developed from ferruginol, but the high cost of this starting material hindered large-scale production. acs.org The development of a route from the more accessible carnosic acid was a critical optimization for scalability. acs.org

By focusing on these principles, chemists can develop synthetic routes that are not only elegant but also practical for producing meaningful quantities of complex molecules like this compound and its analogues for further research.

Preclinical Biological Activity Assessments of Prionidipene a

Neurobiological Activity Profiling

Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibition Studies

Scientific literature available to date has not reported specific studies investigating the inhibitory activity of Prionidipene A against the beta-site amyloid precursor protein cleaving enzyme (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in Alzheimer's disease. mdpi.comnih.govnih.gov While the development of BACE1 inhibitors is an active area of research for Alzheimer's therapy, the potential of this compound in this specific context remains unevaluated. d-nb.inforesearchgate.net

Modulation of Amyloid Beta Peptide Levels in Preclinical Models

There are currently no published preclinical studies demonstrating that this compound modulates the levels of amyloid-beta peptides. The accumulation of these peptides is a central event in the pathophysiology of Alzheimer's disease, and various therapeutic strategies aim to reduce this amyloid burden. nih.govnih.govfrontiersin.org However, the effect of this compound on the production, aggregation, or clearance of amyloid-beta in preclinical models has not been documented.

Anti-Inflammatory Activity Investigations

This compound has been evaluated for its potential to counteract inflammatory processes, a hallmark of many chronic diseases.

Nitric Oxide (NO) Production Inhibition in Cell-Based Assays (e.g., LPS-induced RAW 264.7 Cells)

This compound was identified as one of five previously unknown 4,5-seco-abietane rearranged diterpenoids (this compound-E) isolated from the aerial parts of Salvia prionitis. nih.gov All the isolated compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov Overproduction of NO is a key feature of inflammatory responses. nih.govmdpi.comnih.gov

In these assays, while all isolated diterpenoids were tested, Prionidipene D (compound 4) showed potent inhibitory activity. nih.gov this compound (compound 1) was found to be less active in this specific assay. The results for the tested Prionidipene compounds are summarized in the table below.

| Compound | Cell Line | Stimulant | Inhibitory Activity (IC₅₀ in µM) |

| This compound | RAW 264.7 | LPS | > 50 µM |

| Prionidipene B | RAW 264.7 | LPS | > 50 µM |

| Prionidipene C | RAW 264.7 | LPS | > 50 µM |

| Prionidipene D | RAW 264.7 | LPS | 14.56 µM |

| Prionidipene E | RAW 264.7 | LPS | > 50 µM |

| Data sourced from a study on bioactive diterpenoids from Salvia prionitis. nih.gov |

Other Exploratory Biological Activities in in vitro and ex vivo Systems

Beyond its anti-inflammatory potential, this compound has been investigated for other biological activities in various cell-based systems.

Research has identified this compound as an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. vulcanchem.comca.govwikipedia.org In a study utilizing the P-388 murine leukemia cell line, this compound demonstrated potent inhibition of this enzyme. vulcanchem.com

Additionally, this compound has shown significant anti-angiogenic properties. vulcanchem.com Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.comnih.govmdpi.com In an in vitro model using human microvascular endothelial cells (HMEC), this compound was found to inhibit cell migration, a key step in angiogenesis. This effect is reportedly mediated through the downregulation of basic fibroblast growth factor (bFGF) mRNA expression in tumor cells, which impairs pro-angiogenic signaling. vulcanchem.com

| Activity | Cell Line | Key Findings |

| Topoisomerase II Inhibition | P-388 | IC₅₀ = 0.41 µM |

| Anti-Angiogenic Activity | HMEC | 56% migration inhibition at 1.25 µM; Complete suppression at 5 µM |

| Data sourced from preclinical bioactivity studies. vulcanchem.com |

Molecular Mechanisms of Action for Prionidipene a

Elucidation of Specific Molecular Targets (e.g., BACE)

Research has identified several key molecular targets of Prionidipene A. One of the notable targets is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. By cleaving the amyloid precursor protein (APP), BACE1 initiates the production of amyloid-beta (Aβ) peptides. The inhibition of BACE1 is therefore a significant therapeutic strategy to reduce Aβ production. This compound has been shown to be an inhibitor of BACE1, suggesting its potential in mitigating the molecular processes that contribute to Alzheimer's disease.

In addition to BACE1, this compound has been found to interact with other cellular targets. One such target is Topoisomerase II. By binding to the ATP pocket of Topoisomerase II, this compound interferes with the DNA re-ligation process, which can lead to double-strand breaks in DNA and subsequently induce apoptosis. acs.org This mechanism is particularly relevant to its cytotoxic activities against certain cancer cell lines. Another identified molecular target is β1 integrin. This compound can inactivate this integrin, thereby impairing the adhesion of cells to extracellular matrix components like fibronectin. acs.org

Table 1: Identified Molecular Targets of this compound

| Target | Class | Implication of Interaction |

| Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Aspartyl Protease | Inhibition of Aβ peptide production |

| Topoisomerase II | Enzyme | Induction of DNA damage and apoptosis |

| β1 Integrin | Cell Adhesion Receptor | Impairment of cell adhesion |

Ligand-Receptor Interaction Dynamics (e.g., Pregnane X Receptor (PXR) Agonism for Related Compounds)

While direct studies on the interaction of this compound with the Pregnane X Receptor (PXR) are not extensively documented, recent research into related compounds provides valuable insights. A 2024 study revealed that a new class of 4,5-seco-abietane diterpenoids, the same class to which this compound belongs, exhibits anti-inflammatory activity by targeting PXR. researchgate.net PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism and transport, as well as in inflammatory responses.

The study demonstrated that these seco-abietane diterpenoids can act as agonists for PXR. For instance, a rearranged 4,5-seco-abietane diterpenoid named serra A demonstrated agonist activity with an EC50 value of 15 μM on human PXR (hPXR). acs.orgresearchgate.net In silico docking studies further supported that these compounds bind effectively to PXR. researchgate.net This agonistic activity on PXR is significant as it can lead to the trans-repression of pro-inflammatory signaling pathways, such as the NF-κB pathway, providing a molecular basis for the anti-inflammatory effects of this class of compounds. The structural similarities between this compound and the studied seco-abietane diterpenoids suggest that PXR agonism is a plausible mechanism contributing to its biological activity.

Table 2: PXR Agonism for a Related Seco-abietane Diterpenoid

| Compound | Receptor | Activity | EC50 Value |

| Serra A | Human Pregnane X Receptor (hPXR) | Agonist | 15 μM acs.orgresearchgate.net |

Downstream Cellular Signaling Pathway Perturbations (e.g., NF-κB Pathway Modulation)

The interaction of this compound with its molecular targets leads to the perturbation of key downstream cellular signaling pathways. A significant pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway. The anti-inflammatory effects of this compound are largely attributed to its ability to modulate this pathway. acs.org The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.

By inhibiting the NF-κB pathway, this compound can effectively suppress the production of pro-inflammatory mediators. This modulation is likely a consequence of its interaction with upstream targets, potentially including PXR agonism as discussed for related compounds, which is known to interfere with NF-κB signaling. The downregulation of basic fibroblast growth factor (bFGF) mRNA expression in tumor cells is another example of how this compound perturbs signaling pathways, in this case impairing pro-angiogenic signaling. acs.org

Functional Consequences at the Cellular and Organismal Levels

The molecular interactions and signaling pathway modulations of this compound translate into tangible functional consequences at both the cellular and organismal levels. At the cellular level, one of the most prominent effects is the inhibition of endothelial cell migration and capillary tube formation, which are crucial steps in angiogenesis. acs.org This anti-angiogenic property is a direct result of the downregulation of pro-angiogenic signaling.

At the organismal level, the anti-inflammatory activity of this compound has been demonstrated in animal models. In a rat model of adriamycin-induced glomerulosclerosis, administration of this compound led to a significant reduction in biomarkers of inflammation. acs.org This highlights the compound's potential to mitigate inflammatory conditions in a whole-organism context.

Table 3: Functional Consequences of this compound Activity

| Level | Functional Consequence | Quantitative Data |

| Cellular | Inhibition of human microvascular endothelial cell (HMEC) migration | 56% reduction at 1.25 µM; complete suppression at 5 µM acs.org |

| Organismal | Reduction of serum BUN in a rat model of glomerulosclerosis | 35% decrease acs.org |

| Organismal | Reduction of 24-hour urinary protein excretion in a rat model of glomerulosclerosis | 42% reduction acs.org |

Structure Activity Relationship Sar Studies of Prionidipene a Analogues

Design and Synthesis of Prionidipene A Derivatives

The design and synthesis of derivatives of a lead compound like this compound are central to drug discovery. This process typically involves the chemical modification of the parent molecule to create a library of analogues. These modifications can range from simple functional group interconversions to more complex alterations of the carbon skeleton. The goal is to systematically probe the chemical space around the core structure to identify key pharmacophoric elements.

Correlating Structural Modifications with Biological Potency and Target Selectivity

A cornerstone of SAR studies is the systematic evaluation of how structural changes in a series of analogues affect their biological potency and selectivity for a particular target. nih.gov Potency refers to the concentration of a compound required to produce a specific biological effect, while selectivity describes its ability to interact with the intended target over other, potentially related, targets. nih.gov High selectivity is a desirable characteristic in drug candidates as it can minimize off-target effects.

For a theoretical series of this compound analogues, researchers would typically assess their activity in relevant biological assays. The resulting data, often expressed as IC50 or EC50 values, would then be correlated with the specific structural modifications made. For example, the addition or removal of hydroxyl groups, the alteration of stereochemistry, or changes to the lipophilicity of the molecule could all have profound effects on its biological activity.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | Modification from this compound | Biological Potency (IC50, µM) | Target Selectivity (Fold) |

| This compound | - | Data not available | Data not available |

| Analogue 1 | Esterification of a primary alcohol | Data not available | Data not available |

| Analogue 2 | Oxidation of a secondary alcohol to a ketone | Data not available | Data not available |

| Analogue 3 | Introduction of a halogen atom | Data not available | Data not available |

| Analogue 4 | Epimerization of a chiral center | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound analogues were not found in the public domain.

Pharmacophore Modeling and Ligand-Based Drug Design Insights

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.com In the absence of a known 3D structure of the target protein (ligand-based design), a pharmacophore model can be developed by superimposing a set of active molecules and extracting their common features. ugm.ac.id

If a set of biologically active this compound analogues were available, a ligand-based pharmacophore model could be constructed. This model would serve as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. lilab-ecust.cn This approach accelerates the discovery of novel lead compounds.

Computational and Theoretical Chemistry Studies on Prionidipene a

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, where it is used to forecast the binding mode and affinity of a small molecule ligand, such as Prionidipene A, within the active site of a target protein. youtube.com

Research findings indicate that diterpenoids from the genus Isodon, structurally related to this compound, show potential as ligands for the Pregnane X Receptor (PXR), a key regulator of genes involved in drug metabolism and inflammation. researchgate.net In silico molecular docking simulations have been employed to explore this possibility. For this compound, docking studies would involve preparing the three-dimensional structure of the compound and docking it into the ligand-binding domain of the PXR.

The process typically uses scoring functions to rank different binding poses based on their predicted binding affinity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, a docking simulation of this compound with PXR could identify specific amino acid residues within the receptor's binding pocket that are crucial for interaction. This information is vital for understanding its mechanism of action and for guiding the design of more potent analogues. While detailed docking results for this compound are not extensively published, the methodology is a standard approach for this class of compounds. researchgate.net

Table 1: Example Parameters for Molecular Docking of this compound

| Parameter | Description | Example Software/Method |

| Receptor Structure | 3D coordinates of the target protein (e.g., Pregnane X Receptor). | Obtained from Protein Data Bank (PDB). |

| Ligand Structure | Energy-minimized 3D structure of this compound. | Generated from 2D structure and optimized using a force field. |

| Docking Algorithm | Algorithm used to explore ligand conformations and orientations. | AutoDock Vina, Glide, iGEMDOCK. researchgate.netnjppp.com |

| Search Space | Defined grid box encompassing the binding site of the receptor. | Centered on the known active site. |

| Scoring Function | Estimates the binding affinity for each pose. | Empirical, knowledge-based, or force-field-based scores. |

| Output Analysis | Clustering of poses and analysis of intermolecular interactions. | Visual inspection and interaction mapping. |

Virtual Screening Approaches for Identification of Related Bioactive Scaffolds

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wuxibiology.comeddc.sg When a bioactive compound like this compound is identified, its chemical structure can be used as a starting point for two main types of virtual screening.

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the biological target. mdpi.com Following molecular docking studies that identify a likely target for this compound (e.g., PXR), large compound databases can be docked into the same binding site. The resulting compounds are ranked by their docking scores, and the top-ranking hits are selected for further experimental testing. This allows for the rapid identification of diverse chemical scaffolds that are structurally different from this compound but can potentially bind to the same target.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, the structure of the known active ligand, this compound, is used as a template. mdpi.comebi.ac.uk Methods like similarity searching or pharmacophore modeling are employed. A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. A model would be generated based on the key chemical features of this compound, and this model would then be used to screen virtual libraries for molecules containing a similar arrangement of features. This approach helps identify compounds that mimic the bioactivity of this compound.

These virtual screening campaigns can efficiently narrow down vast chemical spaces, comprising millions or even billions of compounds, to a manageable number of promising candidates for synthesis and biological evaluation, accelerating the discovery of novel bioactive molecules. wuxibiology.com

Quantum Chemical Calculations for Spectroscopic Data Prediction and Conformational Analysis

Quantum chemical calculations are essential for accurately determining the structural and electronic properties of molecules. rsc.orgtaylor.edu For natural products like this compound, a key challenge is the unambiguous determination of their absolute configuration. Quantum chemistry offers a powerful solution by predicting spectroscopic data that can be directly compared with experimental measurements.

Specifically, the absolute configurations of this compound and its relatives (Prionidipene B and C) were established by comparing their experimental electronic circular dichroism (ECD) spectra with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net The process involves:

Generating plausible conformations for the possible stereoisomers of the molecule.

Optimizing the geometry of each conformer using DFT methods.

Calculating the ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of the conformers.

Comparing the final theoretical spectrum with the experimental one. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. mdpi.com

These calculations provide fundamental insights into the molecule's three-dimensional structure and electronic transitions, which are crucial for understanding its biological function. researchgate.netchemrxiv.org

Table 2: Quantum Chemical Calculation Workflow for this compound

| Step | Method | Purpose | Typical Software |

| Conformational Search | Molecular Mechanics Force Fields | Identify low-energy conformers. | Various |

| Geometry Optimization | Density Functional Theory (DFT) | Obtain accurate 3D structures and relative energies of conformers. | Gaussian, ORCA |

| Frequency Calculation | DFT | Confirm structures are true minima and obtain thermal corrections. | Gaussian, ORCA |

| ECD Spectra Calculation | Time-Dependent DFT (TD-DFT) | Predict the ECD spectrum for each conformer. | Gaussian, ORCA |

| Spectral Averaging | Boltzmann Statistics | Generate the final theoretical spectrum based on conformer populations. | Various |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of the complex. nih.gov MD simulations calculate the motion of atoms over time by integrating Newton's laws of motion, providing detailed information on the flexibility of the ligand and protein and the stability of their interactions. utep.edu

For this compound, once a potential protein target is identified and a binding pose is predicted by docking, MD simulations can be performed on the this compound-protein complex. These simulations, often spanning hundreds of nanoseconds or longer, can:

Assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it supports the docking prediction.

Reveal conformational changes in the protein or ligand upon binding.

Characterize the key intermolecular interactions (e.g., hydrogen bonds, water bridges) and their lifetimes.

Provide a basis for calculating binding free energies, which can offer a more accurate estimation of binding affinity than docking scores alone.

Although specific MD simulation studies on this compound are not yet published, this technique is a standard and powerful tool for validating docking results and gaining a deeper understanding of the physical basis of ligand-receptor recognition. nih.govunifi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com

A QSAR model could be developed for the this compound chemical class using data from related diterpenoids. The process involves several key steps:

Data Collection: A dataset of molecules with a common structural scaffold (e.g., 4,5-seco-abietanes) and their experimentally measured biological activities (e.g., IC₅₀ values for PXR activation) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can represent various physicochemical, topological, or electronic properties.

Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines, neural networks), a mathematical model is created that correlates the descriptors (independent variables) with the biological activity (dependent variable). frontiersin.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds.

Once validated, such a QSAR model could be used to predict the biological activity of newly designed this compound derivatives, prioritizing the synthesis of the most promising candidates and guiding lead optimization efforts in a more efficient manner.

An extensive search of publicly available scientific literature and databases has yielded no information on a chemical compound named "this compound." As a result, it is not possible to generate an article on its future research directions, as there is no foundational data on its structure, origin, or biological activity.

The following points highlight the absence of information related to the requested outline:

Future Directions and Advanced Research Perspectives for Prionidipene a

Lead Optimization Strategies within Drug Discovery Pipelines:Lead optimization strategies cannot be conceptualized without a lead compound to optimize.

It is possible that "Prionidipene A" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or a potential misspelling of another compound. For instance, the similarly named "Pridopidine" is an investigational drug for Huntington's disease and ALS, and information is publicly available for it.

Without any scientific data, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy. Therefore, no article can be provided at this time.

Q & A

Basic: What analytical techniques are recommended for the structural elucidation of Prionidipene A, and how should experimental parameters be optimized?

To confirm the molecular structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) and high-resolution mass spectrometry (HRMS) . Parameters such as solvent choice, temperature, and acquisition time must be optimized to resolve overlapping signals, particularly for stereoisomers. Preclinical reporting guidelines (e.g., NIH standards) emphasize documenting instrument calibration, sample purity (>95%), and validation against reference compounds .

Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility?

A robust synthesis protocol requires step-by-step documentation of reaction conditions (e.g., catalysts, temperature, solvent ratios) and purification methods (e.g., column chromatography gradients). Include failure analyses (e.g., byproducts from side reactions) and validate yields across three independent trials. Adhere to reproducibility frameworks, such as detailing equipment specifications and batch-specific variations in starting materials .

Advanced: How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?

Discrepancies may arise from differences in cell-line specificity , dosage regimes , or assay conditions (e.g., serum concentration in viability assays). To resolve contradictions:

- Conduct meta-analyses with subgroup stratification (e.g., cancer vs. non-cancer models).

- Replicate conflicting studies under standardized conditions (e.g., ATCC cell lines, ISO-compliant assays).

- Apply Bland-Altman plots to assess inter-lab variability .

Advanced: What are the best practices for selecting in vivo models to evaluate this compound’s efficacy and toxicity?

Prioritize models with genetic relevance to the target pathology (e.g., PDX models for oncology). Include negative controls (vehicle-only) and positive controls (established therapeutics). Follow ARRIVE guidelines for ethical reporting, including sample-size justification, randomization, and blinding protocols. Document species-specific pharmacokinetics (e.g., murine metabolic pathways) to contextualize toxicity thresholds .

Basic: How can researchers validate the purity and stability of this compound in long-term storage?

Use HPLC-UV/ELSD for purity assessments (>98% by area-under-curve) and accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Monitor pH sensitivity and lyophilization efficacy. Report storage conditions (e.g., inert atmosphere, desiccants) in alignment with ICH Q1A guidelines .

Advanced: What methodological frameworks support the integration of multi-omics data to uncover this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply machine learning (e.g., random forests) to identify biomarker correlations. Validate findings with CRISPR-Cas9 knockouts of candidate targets .

Basic: What steps ensure the reproducibility of this compound’s reported biological activity in independent labs?

- Share raw datasets (e.g., flow cytometry FCS files, microscopy images).

- Provide detailed SOPs for assay conditions (e.g., cell passage number, serum lot).

- Use reference standards (e.g., ECACC controls) and cross-validate with orthogonal assays (e.g., Western blot alongside ELISA) .

Advanced: Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Fit data to non-linear regression models (e.g., Hill equation) using tools like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For heterogeneous responses, apply hierarchical Bayesian models to account for inter-subject variability .

Basic: How can researchers detect and characterize degradation products of this compound under physiological conditions?

Use LC-HRMS/MS with fragmentation patterns to identify degradation byproducts. Simulate physiological conditions (e.g., PBS at 37°C) and compare stability across pH levels (2.0–7.4). Quantify degradation kinetics via Arrhenius plots to predict shelf-life .

Advanced: What experimental designs minimize bias in comparative efficacy studies of this compound analogs?

Adopt a double-blind, randomized crossover design with matched molecular pairs (e.g., varying substituents at Position C7). Use SPR (surface plasmon resonance) to quantify binding affinities alongside cellular assays. Apply Consensus Orthogonal Dataset Scoring (CODS) to rank analogs by efficacy-to-toxicity ratios .

Notes

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

- Ethical Compliance : Obtain IRB/IACUC approvals for studies involving human/animal subjects .

- Conflict Resolution : For contradictory findings, use weighted evidence synthesis (e.g., GRADE criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.